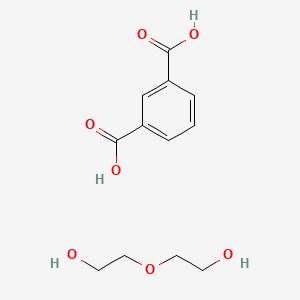![molecular formula C12H12N2O B14599414 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 60811-37-2](/img/structure/B14599414.png)
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the quinazolinone family, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of anthranilamide derivatives with appropriate aldehydes or ketones. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium, which facilitates the reaction at room temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit a range of biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine: It exhibits anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Industry: Its derivatives are used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which are enzymes involved in inflammation and blood pressure regulation . By inhibiting these enzymes, the compound exerts its anti-inflammatory and anti-hypertensive effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinazolin-4(3H)-one: Similar in structure but lacks the pyrrolo ring.
Quinazolin-4(3H)-one: Another related compound with a simpler structure.
9-Oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene: A derivative with similar biological activities
Uniqueness
6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both COX-2 and sEH makes it a valuable compound for therapeutic applications .
Propiedades
Número CAS |
60811-37-2 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O/c1-8-4-5-9-10(7-8)13-11-3-2-6-14(11)12(9)15/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
IUGUBLUQUNSUIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)N3CCCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
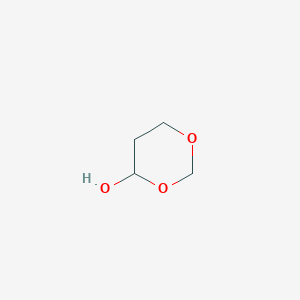


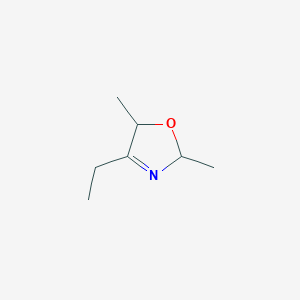
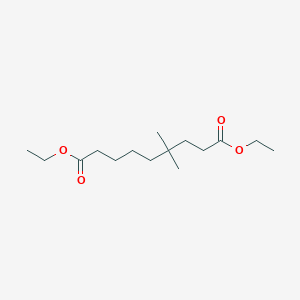
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)


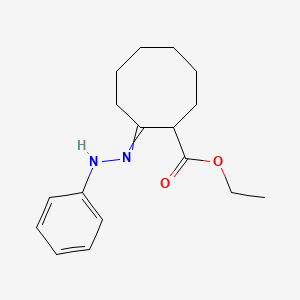
![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
